molecular formula C11H15NO3 B14722433 2-(4-Methoxyphenoxy)-2-methylpropanamide CAS No. 5658-66-2

2-(4-Methoxyphenoxy)-2-methylpropanamide

Cat. No.: B14722433
CAS No.: 5658-66-2
M. Wt: 209.24 g/mol
InChI Key: VZFAXUZQFCJDAY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-2-methylpropanamide is an organic compound characterized by the presence of a methoxyphenoxy group attached to a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanamide typically involves the reaction of 4-methoxyphenol with 2-bromo-2-methylpropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy-2-methylpropanamide.

    Reduction: Formation of 2-(4-Methoxyphenoxy)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenoxy)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 4-(4-Methoxyphenoxy)piperidine hydrochloride
  • 2-(4-Methoxyphenoxy)acetamide

Uniqueness

2-(4-Methoxyphenoxy)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a methoxyphenoxy group and a methylpropanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5658-66-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-2-methylpropanamide

InChI

InChI=1S/C11H15NO3/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H2,12,13)

InChI Key

VZFAXUZQFCJDAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)OC

Origin of Product

United States

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